6-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with the molecular formula . This compound belongs to the pyrazolo[3,4-d]pyrimidine family, which is recognized for its diverse biological activities and potential therapeutic applications. The compound's structure features a pyrazolo[3,4-d]pyrimidine core, a benzylpiperazine moiety, and a dimethylphenyl substituent, which contribute to its pharmacological properties.
The synthesis of 6-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves several steps:
The molecular structure of 6-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be described as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 399.5 g/mol |
IUPAC Name | 6-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI Key | JOVJDUGAPNDIGB-UHFFFAOYSA-N |
Canonical SMILES | CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)N4CCN(CC4)CC5=CC=CC=C5 |
The structure features a fused bicyclic system that enhances its biological activity and specificity towards various targets.
6-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo several chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives for further study.
The mechanism of action for 6-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets within biological systems. It is known to inhibit the degradation of certain proteins such as MCL1 (myeloid cell leukemia 1), MIZ1 (Myc-interacting zinc-finger protein 1), and TopBP1 (Topoisomerase II-binding protein 1). This inhibition can lead to increased apoptosis in cancer cells and may also affect cell cycle progression.
The physical and chemical properties of 6-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine include:
These properties are critical for understanding how the compound behaves in different environments and its potential applications in various fields.
6-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several notable scientific applications:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4